8-Fluoro-4-[(3S)-3-(2-methoxyethyl)-4-methylpiperazin-1-yl]-2-methyl-10H-thieno[2,3-b][1,5]benzodiazepine is a complex organic compound belonging to the class of thieno[2,3-b][1,5]benzodiazepines. This compound features a unique structure that incorporates a thieno ring fused to a benzodiazepine core, along with a fluorine atom and a piperazine moiety. It is primarily studied for its potential pharmacological applications, particularly in the field of neuropharmacology.
The compound is synthesized through various chemical methods and has been the subject of research articles and patents focusing on its synthesis and biological activity. Notably, it has been discussed in literature regarding its neuroleptic properties and potential therapeutic uses in treating psychiatric disorders.
This compound can be classified under:
The synthesis of 8-fluoro-4-[(3S)-3-(2-methoxyethyl)-4-methylpiperazin-1-yl]-2-methyl-10H-thieno[2,3-b][1,5]benzodiazepine typically involves several key steps:
Technical details regarding reaction conditions such as temperature, solvent choice, and catalysts are crucial to optimize yield and purity during synthesis .
The molecular structure of 8-fluoro-4-[(3S)-3-(2-methoxyethyl)-4-methylpiperazin-1-yl]-2-methyl-10H-thieno[2,3-b][1,5]benzodiazepine can be represented with the following characteristics:
CC(C)C1=NC(=C2C(=C(C=C1)N(C)C2=S)F)N(CCOCC)CThis notation provides insight into the connectivity of atoms within the molecule. The presence of both nitrogen and sulfur atoms contributes to its unique chemical properties.
Key data points include:
The compound can undergo various chemical reactions typical for benzodiazepines and thieno derivatives:
Technical details about these reactions often involve specific reagents, reaction times, and yields that are critical for practical applications .
The mechanism of action for compounds like 8-fluoro-4-[(3S)-3-(2-methoxyethyl)-4-methylpiperazin-1-yl]-2-methyl-10H-thieno[2,3-b][1,5]benzodiazepine typically involves modulation of neurotransmitter systems in the brain:
Data from pharmacological studies suggest that these interactions could lead to reduced symptoms in conditions such as schizophrenia or bipolar disorder .
Key physical properties include:
Chemical properties are characterized by stability under standard conditions but may be sensitive to moisture or light due to the presence of reactive functional groups.
Relevant analyses such as NMR (Nuclear Magnetic Resonance) and MS (Mass Spectrometry) are essential for confirming structure and purity during synthesis .
8-fluoro-4-[(3S)-3-(2-methoxyethyl)-4-methylpiperazin-1-yl]-2-methyl-10H-thieno[2,3-b][1,5]benzodiazepine has potential applications in:
Research continues to explore its full therapeutic potential while assessing safety profiles through clinical trials .
CAS No.: 88192-98-7
CAS No.: 15834-10-3
CAS No.:
CAS No.: 45233-43-0
CAS No.: 78723-71-4
CAS No.: